AVN-944

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

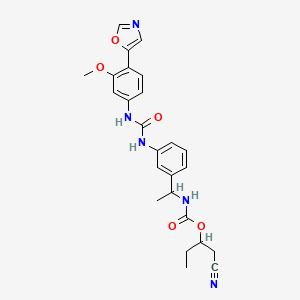

Structure

3D Structure

Properties

IUPAC Name |

1-cyanobutan-2-yl N-[1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYCPCOJTCINIFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

AVN-944: A Deep Dive into its Mechanism of Action in Cancer Cells

A Technical Guide for Researchers and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent and selective, non-competitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH).[1][2][3] IMPDH is the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides, making it a critical target for anticancer therapy.[1][3][4] Cancer cells, particularly those of hematological malignancies, often exhibit an upregulation of IMPDH, rendering them highly dependent on the de novo purine (B94841) synthesis pathway and therefore more susceptible to IMPDH inhibition.[3] This technical guide provides an in-depth exploration of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: IMPDH Inhibition and Guanine Nucleotide Depletion

This compound exerts its anticancer effects by specifically targeting and inhibiting both isoforms of IMPDH, IMPDH1 and IMPDH2.[5] This inhibition disrupts the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), a crucial step in the synthesis of guanosine (B1672433) triphosphate (GTP).[3] The resulting depletion of the intracellular guanine nucleotide pool is the primary trigger for the downstream cellular consequences.[1][2]

The reduction in GTP levels has pleiotropic effects on cancer cells, including:

-

Disruption of DNA and RNA Synthesis: Guanine nucleotides are essential building blocks for nucleic acid synthesis. Their depletion directly inhibits DNA replication and transcription, leading to a halt in cell proliferation.[3]

-

Inhibition of Cell Proliferation: By arresting the cell cycle, this compound effectively stops the uncontrolled division of cancer cells.[3]

-

Induction of Apoptosis: Depletion of guanine nucleotides triggers programmed cell death, or apoptosis, through various signaling pathways.[3]

-

Interference with G-protein Signaling: Guanine nucleotides are crucial for the function of G-proteins, which are key intracellular signal transducers. Their depletion can disrupt these signaling pathways.[4]

Quantitative Data on the Effects of this compound

The efficacy of this compound has been demonstrated across a range of cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| Hematologic and Epithelial Tumor Cell Types | Various | 0.02 - 0.279[5] |

| MV-4-11 | Acute Myeloid Leukemia | 0.026[1] |

| Ba/F3-Flt3-ITD | Murine Pro-B Cell Line | 0.030[1] |

| K562 (parental) | Chronic Myeloid Leukemia | 0.20[6] |

| K562 (resistant) | Chronic Myeloid Leukemia | 6.0[6] |

Table 2: Effect of this compound on Cell Cycle Progression in Prostate Cancer Cell Lines

| Cell Line | Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

| LNCaP | Control | 66% | 14% | 20% |

| This compound (2 days) | 70% | 9% | 21% | |

| CWR22Rv1 | Control | 43% | 29% | 28% |

| This compound (2 days) | 33% | 43% | 24% | |

| DU145 | Control | 61% | 21% | 18% |

| This compound (2 days) | 30% | 50% | 20% | |

| PC-3 | Control | 58% | 20% | 22% |

| This compound (2 days) | 38% | 42% | 20% |

Data from a study on prostate cancer cells shows that this compound induces a G1 arrest in LNCaP cells and an S-phase block in androgen-independent CWR22Rv1, DU145, and PC-3 cells.[2]

Table 3: Effect of this compound on Clonogenic Potential of Prostate Cancer Cells

| Cell Line | Treatment | Reduction in Clonogenic Potential |

| CWR22Rv1 | This compound (5 µM for 3 days) | 90% ± 2% |

| PC-3 | This compound (5 µM for 3 days) | 92% ± 3% |

A clonogenic assay revealed a significant reduction in the long-term proliferative potential of prostate cancer cells following a 3-day treatment with this compound.[5]

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through both caspase-dependent and caspase-independent mechanisms, often involving the p53 tumor suppressor pathway.

p53-Mediated Apoptosis

In cancer cells with functional p53, this compound treatment can lead to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates the expression of pro-apoptotic proteins.

Studies in androgen-responsive prostate cancer cell lines have shown that this compound induces the expression of p53-target proteins such as Bok, Bax, and Noxa.[2][7] This suggests that p53 activation plays a role in the apoptotic response to this compound in these cells.

Caspase-Independent Apoptosis: The AIF Pathway

This compound can also induce apoptosis through a caspase-independent pathway involving the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

In multiple myeloma cell lines, this compound has been shown to induce apoptosis via a caspase-independent, Bax/AIF/Endo G pathway, involving the translocation of mitochondrial proapoptotic proteins AIF and endonuclease G (Endo G) to the cytosol.[1] Similarly, in LNCaP prostate cancer cells, this compound induces the release of AIF, cytochrome c, and Smac from the mitochondria.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

MTS Proliferation Assay

This assay measures cell viability and proliferation based on the reduction of a tetrazolium compound (MTS) by metabolically active cells.

Workflow:

Protocol:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Replace the medium in the wells with the this compound dilutions. Include vehicle-only controls.

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Clonogenic Assay

This assay assesses the long-term ability of single cells to form colonies after treatment with a cytotoxic agent.

Workflow:

Protocol:

-

Seed a low density of single cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.

-

Treat the cells with this compound or vehicle control for a specified period (e.g., 3 days).

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh, drug-free medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Remove the medium, wash with PBS, and fix the colonies with a solution like 10% formalin.

-

Stain the colonies with 0.5% crystal violet.

-

Wash the plates with water to remove excess stain and allow them to air dry.

-

Count the number of colonies containing at least 50 cells.

-

Calculate the plating efficiency and the surviving fraction for each treatment condition.

Western Blot Analysis for Apoptosis Markers

This technique is used to detect the expression and cleavage of proteins involved in apoptosis.

Protocol:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in a suitable buffer to extract total protein.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., cleaved caspase-3, PARP, AIF, cytochrome c, p53, Bax).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is used to measure the changes in mRNA levels of specific genes in response to this compound treatment.

Protocol:

-

Treat cells with this compound for the desired time.

-

Isolate total RNA from the cells using a commercial kit.

-

Synthesize complementary DNA (cDNA) from the RNA using a reverse transcription kit.

-

Perform real-time PCR using the cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based system.

-

Analyze the amplification data to determine the relative expression levels of the target genes, normalized to a housekeeping gene (e.g., GAPDH).

Clinical Development and Future Perspectives

This compound has been evaluated in Phase I clinical trials for patients with advanced hematological malignancies, where it was found to be well-tolerated. A Phase II trial of this compound in combination with gemcitabine (B846) for pancreatic cancer was initiated but subsequently terminated. Further clinical development of this compound has not been reported.

Conclusion

This compound is a potent inhibitor of IMPDH with a well-defined mechanism of action that leads to the depletion of guanine nucleotides in cancer cells. This primary effect triggers a cascade of downstream events, including cell cycle arrest and apoptosis, through multiple signaling pathways. The comprehensive data and methodologies presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other IMPDH inhibitors in oncology.

References

- 1. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. m.youtube.com [m.youtube.com]

- 7. en.bio-protocol.org [en.bio-protocol.org]

An In-depth Technical Guide to the IMPDH Inhibition Pathway by AVN-944

This technical guide provides a comprehensive overview of the mechanism of action, cellular effects, and preclinical data related to AVN-944, a potent inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH). The information is intended for researchers, scientists, and professionals in the field of drug development and oncology.

Introduction: IMPDH as a Therapeutic Target

Inosine monophosphate dehydrogenase (IMPDH) is a critical rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] It catalyzes the conversion of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP), which is the first committed step in the production of guanosine (B1672433) triphosphate (GTP).[2][3] GTP is essential for numerous cellular processes, including DNA and RNA synthesis, signal transduction via G-proteins, and energy for translation.[2]

There are two mammalian isoforms of IMPDH, type I and type II.[1] Notably, IMPDH2 is often upregulated in malignant cells, particularly in hematological cancers, making it an attractive target for anticancer therapies.[4][5] this compound (also known as VX-944) is a potent, selective, and orally available small molecule inhibitor of both IMPDH isoforms.[1][6][7] Its mechanism of action centers on the depletion of intracellular guanine nucleotide pools, leading to a cascade of anti-proliferative and pro-apoptotic effects in cancer cells.[4][8]

Mechanism of Action of this compound

This compound functions as a non-competitive or uncompetitive inhibitor of IMPDH.[6][7][9] This inhibition effectively blocks the de novo synthesis of guanine nucleotides, leading to a significant reduction in the intracellular pool of GTP.[4][5] The consequences of GTP depletion are multifaceted and include:

-

Disruption of Nucleic Acid Synthesis: The scarcity of GTP precursors hampers both DNA and RNA synthesis, which is critical for rapidly dividing cancer cells.[4]

-

Induction of Cell Cycle Arrest: Depletion of GTP triggers cell cycle checkpoints. Depending on the cancer cell type, this can result in a G1 phase arrest or an S-phase block, thereby halting cell proliferation.[9][10]

-

Apoptosis Induction: this compound induces programmed cell death in various cancer cell lines.[9][10] The apoptotic pathways activated can be both caspase-dependent and caspase-independent, involving the mitochondrial release of pro-apoptotic factors.[9][10]

-

Inhibition of Angiogenesis: this compound has demonstrated potent anti-angiogenic properties by inhibiting the proliferation of endothelial cells.[5]

-

Cellular Differentiation: In some androgen-independent prostate cancer cells, this compound can induce differentiation, which can also sensitize these cells to other therapeutic agents like TRAIL.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and cellular effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Lines/Enzyme | Reference |

| IC50 (Proliferation) | 0.02 µM - 0.279 µM | Various hematologic and epithelial tumor cells | [1] |

| IC50 (Proliferation) | ~30 nM | Endothelial cells | [5] |

| IC50 (Proliferation) | 26 nM | MV-4-11 (human leukemia) | [7] |

| IC50 (Proliferation) | 30 nM | Ba/F3-Flt3-ITD (murine leukemia) | [7] |

| Ki (Inhibition Constant) | 6-10 nM | Human IMPDH isoforms | [6] |

Table 2: Cellular Effects of this compound in Prostate Cancer Cell Lines

| Cell Line | Androgen Sensitivity | Cell Cycle Effect | Apoptosis Induction |

| LNCaP | Androgen-sensitive | G1 arrest | Caspase-dependent and -independent |

| CWR22Rv1 | Androgen-independent | S-phase block | Caspase-dependent and -independent |

| DU145 | Androgen-independent | S-phase block | Caspase-dependent and -independent |

| PC-3 | Androgen-independent | S-phase block | Not specified |

Data synthesized from references[9][10].

Table 3: Pharmacokinetic Parameters of this compound in a Phase I Human Study

| Parameter | Condition | Value |

| Effect of Food on Absorption | Cmax ratio (fed vs. fasted) | 33% |

| AUC0-infinity ratio (fed vs. fasted) | 44% | |

| IMPDH Inhibition | Doses > 100 mg | Lasted for at least 4-6 hours |

Data from a study in healthy male volunteers[11].

Signaling Pathways and Visualizations

The following diagrams illustrate the key pathways and workflows related to this compound's mechanism of action.

Caption: IMPDH inhibition pathway by this compound.

Caption: Apoptotic pathways induced by this compound.

Caption: Experimental workflow for assessing this compound activity.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Cell Proliferation Assay (MTS Assay)

This protocol is based on methodologies used to assess dose-dependent growth inhibition.[10]

-

Cell Seeding: Plate cells (e.g., LNCaP, DU145) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 µM to 10 µM) or a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell growth inhibition. Calculate IC50 values using appropriate software.

Cell Cycle Analysis by Flow Cytometry

This protocol is designed to determine the effect of this compound on cell cycle distribution.[10]

-

Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound (e.g., 5 µM) or vehicle for 24-48 hours.

-

Cell Harvesting: Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Apoptosis Markers

This protocol is used to detect changes in protein expression associated with apoptosis.[10]

-

Protein Extraction: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for target proteins (e.g., cleaved caspase-3, cleaved PARP, AIF, cytochrome c, Smac) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a potent and specific inhibitor of IMPDH that effectively depletes intracellular guanine nucleotide pools. This primary mechanism of action triggers a range of anti-cancer effects, including the inhibition of cell proliferation, induction of cell cycle arrest, and activation of apoptotic pathways in a variety of cancer models.[1][9][10] Furthermore, its anti-angiogenic properties add another dimension to its potential therapeutic utility.[5] The preclinical and early clinical data suggest that this compound holds promise as a therapeutic agent, particularly for hematological malignancies and potentially for solid tumors like prostate cancer.[10][11] Further research and clinical trials are warranted to fully elucidate its therapeutic potential and identify patient populations most likely to benefit from IMPDH inhibition.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Facebook [cancer.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. axonmedchem.com [axonmedchem.com]

- 9. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship of Taselisib (GDC-0032): A Potent and Selective PI3K Inhibitor

An important clarification regarding the nomenclature: The initial request for information on AVN-944 has been redirected to taselisib (B612264) (GDC-0032). Publicly available scientific literature indicates that this compound is an inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH)[1][2][3][4][5]. In contrast, the detailed requirements of this guide, including in-depth analysis of signaling pathways and specific cellular effects, align with the well-documented profile of taselisib, a potent and selective inhibitor of phosphoinositide 3-kinase (PI3K)[6][7]. This guide will, therefore, focus exclusively on the structure-activity relationship (SAR) of taselisib.

Introduction

Taselisib (GDC-0032) is an orally bioavailable, potent, and selective inhibitor of the class I phosphoinositide 3-kinase (PI3K) family, with particular activity against the p110α isoform, especially in its mutated forms[6][7]. The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers[6]. Taselisib's clinical development has been primarily focused on tumors harboring activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K[5][6].

A unique characteristic of taselisib is its dual mechanism of action: beyond competitive inhibition of the ATP-binding pocket of PI3K, it also induces the selective, ubiquitin-mediated degradation of the mutant p110α protein[8]. This leads to a more sustained suppression of downstream signaling compared to other PI3K inhibitors and is thought to contribute to its enhanced anti-tumor activity in PIK3CA-mutant cancers[8]. This technical guide provides a comprehensive overview of the structure-activity relationships of taselisib, detailing the impact of chemical modifications on its biological activity, and provides protocols for key experimental assays.

Core Structure and Binding Mode

The chemical structure of taselisib is 2-{4-[2-(1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][9][10]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide[7]. The core of the molecule is a tetracyclic imidazobenzoxazepine scaffold, which serves as a rigid framework to position key pharmacophoric elements within the ATP-binding site of PI3Kα.

Structure-Activity Relationship (SAR)

The development of taselisib involved extensive medicinal chemistry efforts to optimize potency, selectivity, and pharmacokinetic properties. The SAR of the imidazobenzoxazepine series can be summarized by analyzing modifications at different positions of the scaffold.

Modifications of the Imidazobenzoxazepine Core

Systematic modifications of the core scaffold have been explored to enhance PI3Kα isoform selectivity, particularly over the PI3Kβ isoform, as inhibition of PI3Kβ has been associated with certain toxicities.

Substitutions on the Triazole Moiety

The 1-isopropyl-3-methyl-1H-1,2,4-triazol-5-yl group plays a crucial role in the interaction with the enzyme. Variations in the alkyl substituents at the 1- and 3-positions of the triazole ring have been shown to modulate both potency and selectivity.

Alterations of the Pyrazole Linker and Propanamide Group

The 1H-pyrazol-1-yl)-2-methylpropanamide moiety extends from the core scaffold and its substituents are critical for maintaining high affinity and influencing physicochemical properties such as solubility and metabolic stability.

Quantitative SAR Data

The following tables summarize the in vitro activity of taselisib and key analogs, demonstrating the impact of structural modifications on PI3K isoform inhibition and cellular potency.

| Compound | PI3Kα (Ki, nM) | PI3Kβ (Ki, nM) | PI3Kγ (Ki, nM) | PI3Kδ (Ki, nM) |

| Taselisib (GDC-0032) | 0.29 | 9.1 | 0.97 | 0.12 |

Table 1: In vitro inhibitory activity of taselisib against Class I PI3K isoforms.[6]

| Cell Line | PIK3CA Status | Taselisib IC50 (nM) |

| MCF7-neo/HER2 | Amplified | 2.5 |

| KPL-4 | Mutant | ~70 (average for p110α mutant lines) |

Table 2: Cellular antiproliferative activity of taselisib in representative cancer cell lines.[6]

Signaling Pathways and Experimental Workflows

PI3K/AKT/mTOR Signaling Pathway

Taselisib exerts its therapeutic effects by inhibiting the PI3K/AKT/mTOR signaling cascade. Upon activation by receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as AKT and PDK1, which in turn leads to the activation of mTOR and subsequent promotion of cell growth, proliferation, and survival.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3D-QSAR comparative molecular field analysis on delta opioid receptor agonist SNC80 and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taselisib (GDC-0032), a Potent β-Sparing Small Molecule Inhibitor of PI3K, Radiosensitizes Head and Neck Squamous Carcinomas Containing Activating PIK3CA Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I Dose Escalation Study of Taselisib (GDC-0032), an Oral PI3K Inhibitor, in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Structure-based design of thienobenzoxepin inhibitors of PI3-kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

AVN-944: A Technical Guide to Target Validation in Hematologic Malignancies

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the target validation for AVN-944, a potent and selective small molecule inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), in the context of hematologic malignancies. It details the mechanism of action, summarizes key preclinical and clinical data, and outlines the experimental protocols used to validate the therapeutic potential of targeting IMPDH in these cancers.

Executive Summary

This compound is an orally available, synthetic small molecule that targets inosine monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2] Malignant cells, particularly those of hematologic origin, often exhibit upregulated IMPDH activity and are highly dependent on this pathway for proliferation, making IMPDH an attractive therapeutic target.[3][4][5] Preclinical studies have demonstrated that this compound potently inhibits the proliferation of a wide range of hematologic tumor cell types and shows efficacy in animal models of leukemia.[1][6] A Phase I clinical trial in patients with advanced hematologic malignancies established a manageable safety profile and showed evidence of disease stabilization.[2][7] This guide consolidates the critical data and methodologies that underpin the validation of IMPDH as a target for this compound in this setting.

The Target: Inosine Monophosphate Dehydrogenase (IMPDH)

Role in Purine (B94841) Biosynthesis

IMPDH (EC 1.1.1.205) is a crucial enzyme in the de novo purine synthesis pathway, catalyzing the NAD+-dependent oxidation of inosine 5'-monophosphate (IMP) to xanthosine (B1684192) 5'-monophosphate (XMP).[4] This is the rate-limiting step in the production of guanine nucleotides, such as guanosine (B1672433) triphosphate (GTP) and deoxyguanosine triphosphate (dGTP).[4] These nucleotides are essential for numerous cellular processes, including:

-

DNA and RNA Synthesis: As fundamental building blocks.

-

Signal Transduction: Via G-protein coupled receptors.

-

Energy Metabolism: In protein synthesis and gluconeogenesis.

-

Glycosylation: For the synthesis of glycoproteins.

Two isoforms of IMPDH exist in mammals: Type I and Type II.[4] While Type I is constitutively expressed in most normal cells, Type II is the predominant isoform in proliferating cells, including lymphocytes and malignant cells, making it a key target for anti-cancer and immunosuppressive therapies.[4][5][8]

Mechanism of Action of this compound

This compound is a selective, noncompetitive (or uncompetitive) inhibitor of both IMPDH isoforms.[1][7][9][10] By binding to the IMPDH enzyme, this compound blocks the conversion of IMP to XMP. This enzymatic inhibition leads to a rapid depletion of intracellular guanine nucleotide pools.[1] The consequences of GTP and dGTP deprivation are particularly detrimental to rapidly dividing cancer cells, resulting in:

-

Inhibition of DNA and RNA Synthesis: Halting the production of genetic material required for cell division.[3]

-

Cell Cycle Arrest: Predominantly causing an S-phase block or G1 arrest, depending on the cell type.[9][10]

-

Induction of Apoptosis: Triggering programmed cell death through various pathways, including the mitochondrial apoptotic cascade.[1][9]

The selective effect of this compound on cancer cells is attributed to their heightened reliance on the de novo purine synthesis pathway, whereas normal cells can better withstand transient GTP depletion, often resulting in only a temporary slowing of cell growth.[3]

This compound Mechanism of Action

Preclinical Validation Data

In Vitro Anti-proliferative Activity

This compound has demonstrated broad and potent anti-proliferative activity against a wide range of hematologic cancer cell lines.[1] In studies using primary acute myeloid leukemia (AML) patient samples, this compound (also known as VX-944) effectively inhibited the clonogenic proliferation of myeloid progenitor cells and reduced the viability of AML blasts.[6] Notably, the compound's potency was 3- to 40-fold greater than mycophenolic acid (MPA), another well-known IMPDH inhibitor.[6] Its activity was maintained in cancer cells with various oncogenic mutations, including Flt3, which is common in AML.[6]

| Cell Type / Model | Endpoint | IC50 Value(s) | Reference |

| Various Hematologic & Epithelial Tumor Cell Lines | Proliferation | 0.02 µM - 0.279 µM | [1] |

| Primary AML Patient Progenitor Cells (n=8) | Clonogenic Proliferation | Mean: 218 ± 92 nM; Median: 199 nM | [6] |

| Primary AML Patient Blasts (n=4) | Viability | 20 nM - 200 nM | [6] |

Table 1: In Vitro Potency of this compound in Cancer Cells

In Vivo Efficacy in a Leukemia Model

The therapeutic potential of this compound was evaluated in an aggressive in vivo leukemia model.[6] Balb/c mice were injected with Ba/F3 cells transduced with an activating human Flt-3 mutation. Treatment with this compound resulted in a significant survival benefit compared to the vehicle control group.[6]

| Treatment Group | Dosing | Outcome | Reference |

| Vehicle Control | - | All mice succumbed to disease by Day 18 | [6] |

| This compound (VX-944) | 150 mg/kg | 3 of 12 mice were still alive at Day 35 | [6] |

Table 2: In Vivo Efficacy of this compound in a Mouse Leukemia Model

Clinical Validation Data

Phase I Clinical Trial in Hematologic Malignancies

A Phase I, open-label, dose-escalation study was conducted to evaluate the safety, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in patients with relapsed or refractory hematologic malignancies.[2]

-

Patient Population: 30 patients with AML (12), ALL (2), CLL (3), and multiple myeloma (13).[2] Another report on the trial included 50 patients in total, with 26 having AML.[7]

-

Dosing Regimen: Oral doses ranging from 25 mg to 250 mg administered twice daily (b.i.d.) for 21 days, followed by a 7-day rest period (28-day cycle).[2][7]

-

Endpoints: The primary endpoints were safety and tolerability. Secondary endpoints included PK, PD (IMPDH activity and GTP levels), and preliminary efficacy.[2]

Phase I Clinical Trial Workflow

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic analysis showed that this compound was rapidly absorbed, with dose-proportional exposure.[2] Pharmacodynamic assessments in patient peripheral blood mononuclear cells (PBMCs) or leukemic blasts confirmed target engagement, showing effects on GTP pools and IMPDH activity.[2][7]

| PK Parameter | Value (at 100 mg b.i.d. dose) | Reference |

| Tmax (Time to max concentration) | ~1.0 hour | [2] |

| T1/2 (Elimination half-life) | ~1.5 hours | [2] |

| Cmax (Max plasma concentration) | ~2800 ng/mL | [2] |

| AUC (Area under the curve) | ~7228 hr*ng/mL | [2] |

Table 3: Pharmacokinetic Parameters of this compound in Patients

Clinical Efficacy and Safety

In the Phase I trial, no protocol-defined complete or partial responses were observed. However, a significant portion of patients experienced disease stabilization.[2][7]

-

Efficacy: 12 of 24 assessable patients had stable disease lasting from 2 to 10 months.[2] Among the AML patient subset, 9 of 26 patients had stable disease for 2 to 9 months.[7]

-

Safety: this compound was generally well-tolerated. Toxicities were mostly mild to moderate and often not attributed to the study drug. No dose-limiting toxicity (DLT) was reached within the tested range.[2]

Key Experimental Protocols

Gene Expression Biomarker Identification

To understand the global cellular effects of IMPDH inhibition and identify response biomarkers, comprehensive gene expression analysis was performed.[1]

-

Cell Culture and Treatment: Hematologic (e.g., HL-60, KG-1, K-562) and other cancer cell lines were treated with this compound at concentrations ranging from 0.1 µM to 2.0 µM for durations of 2 to 72 hours.

-

RNA Extraction: Total RNA was isolated from treated and control cells using standard methods (e.g., Trizol reagent or column-based kits).

-

Microarray Analysis: Gene expression profiling was conducted using full genome or focused cancer gene chips to identify differentially expressed genes.

-

Data Analysis: Software (e.g., Genesifter) was used to identify statistically significant changes in gene expression and to perform gene ontology (GO) analysis, revealing affected biological pathways.

-

Validation: A subset of responsive genes was validated using quantitative real-time PCR (qRT-PCR) to confirm the microarray findings. This led to the definition of a conserved gene signature related to IMPDH inhibition.[1]

Gene Expression Biomarker Workflow

Cell Proliferation (MTS) Assay

This colorimetric assay was used to measure the inhibitory effect of this compound on cell growth.[9]

-

Cell Plating: Prostate cancer cells (e.g., LNCaP) were seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells were treated with a dose range of this compound or vehicle control (DMSO) for a specified period (e.g., 3 days).

-

MTS Reagent Addition: MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) was added to each well.

-

Incubation: Plates were incubated to allow viable cells with active metabolism to convert the MTS tetrazolium salt into a colored formazan (B1609692) product.

-

Absorbance Reading: The absorbance was measured on a plate reader at 490 nm. The quantity of formazan product is directly proportional to the number of living cells.

-

IC50 Calculation: Cell viability was calculated relative to the vehicle control, and IC50 values were determined using non-linear regression analysis.

Western Blotting for Apoptosis Markers

This technique was used to detect the activation of apoptotic pathways following this compound treatment.[9]

-

Cell Lysis: Treated and untreated cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Protein concentration was determined using a BCA or Bradford assay.

-

SDS-PAGE: Equal amounts of protein were separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Proteins were transferred from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane was blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, cytochrome c).

-

Detection: The membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands were visualized using an enhanced chemiluminescence (ECL) substrate.

Conclusion

The collective evidence from preclinical and clinical studies provides strong validation for IMPDH as a therapeutic target in hematologic malignancies. This compound has been characterized as a potent inhibitor of this target, demonstrating robust anti-proliferative and pro-apoptotic activity in relevant cancer models. The compound effectively depletes guanine nucleotide pools, leading to cell cycle arrest and cell death.[1] The Phase I clinical trial confirmed that this compound is well-tolerated and can achieve pharmacologically active concentrations in patients, leading to target engagement and disease stabilization in a subset of individuals with advanced hematologic cancers.[2][7] These findings support the continued investigation of IMPDH inhibitors like this compound, potentially in combination with other agents, for the treatment of leukemia, lymphoma, and other hematologic neoplasms.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Facebook [cancer.gov]

- 4. Consequences of IMP dehydrogenase inhibition, and its relationship to cancer and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Repurposing immunosuppressants for antileukemia therapy | EMBO Molecular Medicine [link.springer.com]

- 6. researchgate.net [researchgate.net]

- 7. ashpublications.org [ashpublications.org]

- 8. Anti-Tumor Potential of IMP Dehydrogenase Inhibitors: A Century-Long Story - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The IMPDH Inhibitor AVN-944: A Preclinical Review of its Pharmacokinetics and Pharmacodynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944, also known as VX-944, is a potent, orally bioavailable, non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH).[1][2][3][4] IMPDH is a critical rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, which are essential for DNA and RNA synthesis.[4][5] The type II isoform of IMPDH is frequently upregulated in proliferating cells, particularly in cancer, making it an attractive target for therapeutic intervention.[4][6] This technical guide provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of this compound, summarizing key data from in vitro and in vivo models to inform ongoing research and drug development efforts.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in a variety of preclinical models, demonstrating its anti-proliferative, pro-apoptotic, and anti-angiogenic properties.

In Vitro Efficacy

This compound has demonstrated potent cytotoxic and cytostatic effects across a range of cancer cell lines, including those derived from prostate cancer, leukemia, and multiple myeloma.[1][2]

| Cell Line | Cancer Type | IC50 (approx.) | Reference |

| Endothelial Cells | - | 30 nM | [1] |

| MV-4-11 | Acute Myeloid Leukemia | 26 nM | [2] |

| Ba/F3-Flt3-ITD | Murine Pro-B Cell Leukemia | 30 nM | [2] |

| AML Blasts (patient-derived) | Acute Myeloid Leukemia | 20-200 nM | [2] |

Table 1: In Vitro Potency of this compound in Various Cell Lines

Mechanism of Action

This compound's primary mechanism of action is the depletion of intracellular guanine nucleotide pools through the inhibition of IMPDH. This leads to a cascade of downstream cellular events, culminating in cell cycle arrest, apoptosis, and differentiation.[1][4]

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Cell Cycle Arrest: In prostate cancer cell lines, this compound has been shown to induce cell cycle arrest. Specifically, it causes a G1 arrest in LNCaP cells and an S-phase block in androgen-independent 22Rv1, DU145, and PC-3 cells.[4]

Induction of Apoptosis: this compound triggers programmed cell death through both caspase-dependent and caspase-independent pathways.[4] In androgen-responsive prostate cancer cells, this compound induces the expression of p53-target proteins such as Bok, Bax, and Noxa, while suppressing the expression of the anti-apoptotic protein survivin.[4]

Cellular Differentiation: In androgen-independent prostate cancer cells like DU145 and PC-3, this compound has been observed to induce differentiation, characterized by morphological changes and altered gene expression.[4]

In Vivo Efficacy

Preclinical in vivo studies have corroborated the anti-tumor activity of this compound.

Leukemia Model: In a murine model of aggressive myeloproliferative disease using Ba/F3 cells transduced with an activating Flt-3 mutation, orally administered this compound demonstrated significant efficacy.[2]

| Treatment Group | Dose | Median Survival | Reference |

| Vehicle Control | - | Not specified | [2] |

| This compound | 75 mg/kg BID | Significantly extended | [2] |

| This compound | 150 mg/kg BID | Significantly extended (3/12 mice alive at day 35) | [2] |

Table 2: In Vivo Efficacy of this compound in a Murine Leukemia Model

Anti-Angiogenic Effects: this compound has also been shown to possess anti-angiogenic properties. In vitro, it potently inhibits endothelial cell proliferation with an IC50 of approximately 30 nM.[1] In vivo anti-angiogenic activity was assessed using a matrigel (B1166635) plug assay and a renal carcinoma xenograft model, although specific quantitative data from these studies are not publicly available.[1]

Pharmacokinetics

Detailed preclinical pharmacokinetic data for this compound in animal models such as mice, rats, and dogs, including parameters like Cmax, AUC, and half-life, are not extensively available in the public domain. However, it is consistently reported that this compound is an orally bioavailable compound.[1][2]

A Phase I study in healthy male volunteers provides some insight into its pharmacokinetic profile in humans, noting that the drug is rapidly absorbed and that food can reduce its absorption.[7] While this data is from a clinical trial, it may offer some context for preclinical researchers.

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the replication and extension of these findings.

Cell Proliferation (MTS) Assay

This assay is used to assess the impact of this compound on the viability and proliferative capacity of cancer cells.

Experimental Workflow for Cell Proliferation Assay

Caption: Workflow for an MTS-based cell proliferation assay.

Clonogenic Assay

The clonogenic assay evaluates the long-term survival and reproductive integrity of cells after treatment with this compound.

Experimental Workflow for Clonogenic Assay

Caption: Workflow for a clonogenic survival assay.

Western Blot Analysis

Western blotting is employed to detect and quantify changes in the expression of specific proteins involved in pathways affected by this compound, such as those related to the cell cycle and apoptosis.

Experimental Workflow for Western Blot Analysis

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Matrigel plug assay: evaluation of the angiogenic response by reverse transcription-quantitative PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Effects of AVN-944 on Purine and Pyrimidine Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-944 (also known as VX-944) is a potent, selective, and noncompetitive inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in the de novo biosynthesis of guanine (B1146940) nucleotides.[1][2][3] By targeting IMPDH, this compound effectively depletes intracellular pools of guanosine (B1672433) triphosphate (GTP), a critical building block for DNA and RNA synthesis, and a key molecule in cellular signaling and energy metabolism.[4][5] This targeted depletion of guanine nucleotides leads to the inhibition of cell proliferation, cell cycle arrest, and the induction of apoptosis in rapidly dividing cells, particularly cancer cells, which are highly dependent on the de novo purine (B94841) synthesis pathway.[1][4][6] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative effects on purine and pyrimidine (B1678525) nucleotide pools, and detailed experimental protocols for assessing its cellular and biochemical impact.

Introduction: The Central Role of IMPDH in Nucleotide Metabolism

Inosine monophosphate dehydrogenase (IMPDH) catalyzes the NAD+-dependent oxidation of inosine monophosphate (IMP) to xanthosine (B1684192) monophosphate (XMP). This reaction is the first committed and rate-limiting step in the de novo synthesis of guanine nucleotides (GMP, GDP, and GTP). There are two isoforms of IMPDH in mammals, type I and type II. While IMPDH type I is constitutively expressed at low levels in most normal cells, IMPDH type II is significantly upregulated in proliferating cells, including cancer cells, making it an attractive target for anticancer therapy.[7]

This compound is a small molecule inhibitor that selectively targets both IMPDH isoforms.[3][7] Its noncompetitive mode of inhibition confers potent and sustained suppression of guanine nucleotide synthesis.[2] The resulting depletion of the GTP pool has pleiotropic effects on cellular function, including the disruption of DNA and RNA synthesis, interference with signal transduction pathways mediated by G-proteins, and the induction of programmed cell death.[4][8]

Mechanism of Action of this compound

This compound exerts its primary effect by directly inhibiting IMPDH, leading to a cascade of downstream cellular events.

Direct Effects on Purine Biosynthesis

The primary and most direct consequence of this compound activity is the severe depletion of the intracellular guanine nucleotide pool. By blocking the conversion of IMP to XMP, this compound effectively halts the de novo production of GTP. This depletion has been observed in various cancer cell lines and in peripheral blood samples from patients in clinical trials.[7]

Indirect Effects on Pyrimidine Biosynthesis

The inhibition of IMPDH by this compound also has significant, albeit indirect, effects on pyrimidine nucleotide metabolism. The blockage of the purine pathway downstream of IMP leads to an accumulation of 5-phosphoribosyl-1-pyrophosphate (PRPP), a key substrate for both purine and pyrimidine de novo synthesis. This increased availability of PRPP can lead to an upregulation of the initial steps of the pyrimidine synthesis pathway.

Studies with the potent IMPDH inhibitor mycophenolic acid (MPA) have shown that while GTP levels are severely depleted, uridine (B1682114) triphosphate (UTP) pools can expand, and cytidine (B196190) triphosphate (CTP) pools may remain relatively stable. This imbalance in nucleotide pools can further contribute to cellular stress and the antiproliferative effects of the drug.

Quantitative Effects on Nucleotide Pools

Table 1: Effect of IMPDH Inhibition on Purine Nucleotide Pools

| Nucleotide | Fold Change vs. Control (MPA-treated T-lymphocytes) | Reference |

| GTP | ↓ (down to 10% of unstimulated cells) | [1] |

| ATP | ↓ (up to 50% reduction) | [1] |

Table 2: Effect of IMPDH Inhibition on Pyrimidine Nucleotide Pools

| Nucleotide | Fold Change vs. Control (MPA-treated T-lymphocytes) | Reference |

| UTP | ↑ (expanded pools) | [1] |

| CTP | ↔ (remained at resting levels) | [1] |

Table 3: Inhibitory Activity of this compound

| Parameter | Value | Cell Lines/Conditions | Reference |

| IC50 | 26 nM | MV-4-11 (human leukemia) | [1] |

| IC50 | 30 nM | Ba/F3-Flt3-ITD (murine pro-B) | [1] |

| IC50 | 0.02 µM - 0.279 µM | Various hematologic and epithelial tumor cells | [7] |

| Ki | 6-10 nM | Human IMPDH isoforms | [3] |

Signaling Pathways and Cellular Fates

The profound alterations in nucleotide metabolism induced by this compound trigger distinct cellular responses, primarily leading to cell cycle arrest and apoptosis.

Caption: this compound inhibits IMPDH, leading to GTP depletion and subsequent cellular responses.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound.

IMPDH Activity Assay (Spectrophotometric)

This assay measures the enzymatic activity of IMPDH by monitoring the production of NADH.

Materials:

-

Cell lysate containing IMPDH

-

IMPDH Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM KCl, 1 mM EDTA, 1 mM DTT)

-

Inosine Monophosphate (IMP) solution

-

β-Nicotinamide Adenine Dinucleotide (NAD+) solution

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine the protein concentration of each lysate.

-

In a 96-well plate, add a standardized amount of protein from each cell lysate.

-

Prepare a reaction mixture containing IMPDH Assay Buffer, IMP, and NAD+.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds for 10 minutes) using a microplate reader.

-

Calculate the rate of NADH production (change in absorbance per minute).

-

Normalize the IMPDH activity to the protein concentration of the cell lysate.

Caption: Workflow for the spectrophotometric measurement of IMPDH activity.

Intracellular Nucleotide Pool Analysis (HPLC)

This protocol outlines the quantification of intracellular ribonucleotide triphosphates.

Materials:

-

Control and this compound-treated cells

-

Ice-cold 0.4 M perchloric acid (PCA)

-

Ice-cold 0.5 M K2CO3

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Anion-exchange or reverse-phase ion-pairing column

-

Nucleotide standards (ATP, GTP, CTP, UTP)

Procedure:

-

Harvest a known number of cells by centrifugation.

-

Extract nucleotides by adding ice-cold 0.4 M PCA and vortexing.

-

Centrifuge to pellet precipitated protein and cell debris.

-

Neutralize the supernatant with ice-cold 0.5 M K2CO3.

-

Centrifuge to remove the KClO4 precipitate.

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the extract onto the HPLC column.

-

Separate the nucleotides using an appropriate gradient of mobile phase buffers.

-

Detect the nucleotides by UV absorbance at 254 nm.

-

Quantify the nucleotide peaks by comparing their peak areas to those of known standards.

-

Normalize the nucleotide amounts to the initial cell number.

Cell Proliferation Assay (MTS Assay)

This colorimetric assay measures cell viability as an indicator of cell proliferation.

Materials:

-

Cells to be tested

-

96-well cell culture plates

-

This compound stock solution

-

MTS reagent (containing a tetrazolium salt)

-

Microplate reader

Procedure:

-

Seed cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add MTS reagent to each well and incubate for 1-4 hours, allowing viable cells to convert the MTS to a formazan (B1609692) product.

-

Measure the absorbance of the formazan product at the appropriate wavelength (typically 490-570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Control and this compound-treated cells

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

Annexin V Binding Buffer

-

Flow cytometer

Procedure:

-

Harvest cells after treatment with this compound.

-

Wash the cells with ice-cold PBS.

-

Resuspend the cells in Annexin V Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).

Conclusion

This compound is a potent inhibitor of IMPDH that effectively disrupts purine biosynthesis, leading to the depletion of guanine nucleotides. This targeted action results in significant antiproliferative and pro-apoptotic effects in cancer cells. The indirect consequences of IMPDH inhibition on pyrimidine metabolism further contribute to the cellular stress induced by this compound. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the multifaceted effects of this promising therapeutic agent. A thorough understanding of the biochemical and cellular consequences of this compound treatment is essential for its continued development and clinical application in the field of oncology.

References

- 1. Mycophenolic acid-induced GTP depletion also affects ATP and pyrimidine synthesis in mitogen-stimulated primary human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GTP metabolic reprogramming by IMPDH2: unlocking cancer cells’ fuelling mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. A phase I dose-ranging study of the pharmacokinetics, pharmacodynamics, safety, and tolerability of AVN944, an IMPDH inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

Alterations in Mitochondrial Function Induced by AVN-944 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVN-944, a potent and selective non-competitive inhibitor of inosine (B1671953) 5'-monophosphate dehydrogenase (IMPDH), has demonstrated significant antiproliferative and pro-apoptotic effects in various cancer models. As a key enzyme in the de novo synthesis of guanine (B1146940) nucleotides, IMPDH inhibition by this compound leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools. This GTP depletion disrupts essential cellular processes, including DNA and RNA synthesis, ultimately leading to cell cycle arrest and apoptosis.[1] Emerging evidence highlights that the mitochondrion is a central player in mediating the cytotoxic effects of this compound. This technical guide provides an in-depth overview of the known alterations in mitochondrial function following this compound treatment, supported by experimental protocols and data presented for comparative analysis.

Core Mechanism of Action of this compound

This compound targets both isoforms of IMPDH, which catalyze the rate-limiting step in the de novo biosynthesis of guanine nucleotides.[2] Cancer cells, particularly those of hematological origin, often exhibit upregulated IMPDH activity, making them selectively vulnerable to its inhibition.[3] The primary mechanism of this compound involves the depletion of GTP, which not only halts nucleic acid synthesis but also impacts intracellular signal transduction mediated by G-proteins.[3] This disruption of cellular homeostasis triggers stress responses that converge on the mitochondria, initiating apoptotic signaling cascades.[1]

Impact of this compound on Mitochondrial Apoptotic Pathways

This compound induces apoptosis through both caspase-dependent and caspase-independent mitochondrial pathways, with the specific mechanism often being cell-type dependent.[4][5]

Release of Mitochondrial Pro-Apoptotic Factors

A hallmark of mitochondrial involvement in apoptosis is the permeabilization of the outer mitochondrial membrane and the subsequent release of pro-apoptotic proteins into the cytosol. Studies in prostate cancer cell lines have shown that this compound treatment triggers the release of several key mitochondrial factors:

-

Cytochrome c: Upon its release, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, a key initiator of the intrinsic caspase cascade.[4]

-

Smac/DIABLO: This protein antagonizes the inhibitor of apoptosis proteins (IAPs), thereby promoting caspase activation.[4]

-

Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.[4][6]

-

Endonuclease G (Endo G): Similar to AIF, Endo G is a mitochondrial nuclease that translocates to the nucleus and contributes to DNA degradation during apoptosis.[6]

In LNCaP prostate cancer cells, this compound has been shown to induce the release of cytochrome c, Smac, and AIF.[4] In multiple myeloma cells, this compound (also referred to as VX-944) was found to enhance the expression of Bax and Bak, leading to the release of AIF and Endo G, pointing towards a primarily caspase-independent cell death mechanism in this context.[6]

Signaling Pathways Triggered by this compound

The signaling cascades leading to mitochondrial dysfunction upon this compound treatment can be complex. In LNCaP cells, a p53/caspase-2/AIF pathway has been proposed.[4] In other models, such as 22Rv1 prostate cancer cells, a more classical intrinsic pathway involving caspase-9 activation is observed.[4]

Diagram of this compound-Induced Apoptotic Pathways

Caption: this compound signaling pathways leading to apoptosis.

Quantitative Effects of this compound on Mitochondrial Parameters

While much of the data on this compound's mitochondrial effects is qualitative, some studies provide quantitative insights. The following tables summarize the available data. Note: Specific quantitative data from dose-response and time-course experiments are limited in the public domain and would require access to raw experimental data for a more comprehensive summary.

Table 1: Effect of this compound on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | This compound Concentration | Treatment Duration | Method | Observed Effect on ΔΨm | Citation |

| LNCaP | 5 µM | 2 days | TMRM Staining & Flow Cytometry | No significant depletion | [4] |

| 22Rv1 | 5 µM | 2 days | TMRM Staining & Flow Cytometry | Depletion observed | [4] |

Table 2: Release of Pro-Apoptotic Mitochondrial Proteins Induced by this compound

| Cell Line | this compound Concentration | Treatment Duration | Protein Released | Detection Method | Citation | |---|---|---|---|---| | LNCaP | 5 µM | 1 day | Cytochrome c, AIF, Smac | Western Blot of Cytosolic Fraction |[4] | | 22Rv1 | 5 µM | 2 days | Cytochrome c, AIF (to a lesser extent), Smac (to a lesser extent) | Western Blot of Cytosolic Fraction |[4] | | Multiple Myeloma Cell Lines | Not Specified | Not Specified | AIF, Endonuclease G | Western Blot of Cytosolic Fraction |[6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to assess the impact of this compound on mitochondrial function.

Analysis of Mitochondrial Protein Release by Western Blot

This protocol is adapted from studies on prostate cancer cells treated with this compound.[4]

Objective: To detect the translocation of pro-apoptotic proteins from the mitochondria to the cytosol.

Materials:

-

Cell culture reagents

-

This compound

-

Phosphate-buffered saline (PBS)

-

Trypsin

-

Mitochondrial buffer (80 mM KCl, 10 mM Tris-HCl pH 7.4, 3 mM MgCl2, 1 mM EDTA, 5 mM KH2PO4, 10 mM succinate, 1 µM rotenone)

-

Digitonin (B1670571) (2 mg/mL in mitochondrial buffer)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-cytochrome c, anti-AIF, anti-Smac, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency and treat with this compound or vehicle control for the specified time.

-

Harvest cells using trypsin, wash with PBS, and count.

-

To obtain the cytosolic fraction, centrifuge an aliquot of 2 x 10^5 cells at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 100 µL of mitochondrial buffer.

-

Add 10 µL of digitonin solution and incubate for 5 minutes to selectively permeabilize the plasma membrane. Note: The optimal digitonin concentration should be determined empirically to ensure mitochondrial integrity.

-

Centrifuge at a higher speed to pellet the permeabilized cells (containing intact mitochondria).

-

Collect the supernatant, which represents the cytosolic fraction.

-

Determine the protein concentration of the cytosolic fractions.

-

Perform SDS-PAGE and Western blotting with 0.5 µg of protein per lane.

-

Probe the membrane with primary antibodies against cytochrome c, AIF, and Smac. Use an antibody against a cytosolic protein like GAPDH as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescent substrate.

Diagram of Experimental Workflow for Mitochondrial Protein Release

Caption: Workflow for detecting mitochondrial protein release.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

This protocol is based on the use of the potentiometric dye TMRM.[4]

Objective: To quantitatively or semi-quantitatively measure changes in ΔΨm.

Materials:

-

Cell culture reagents

-

This compound

-

TMRM (Tetramethylrhodamine, Methyl Ester)

-

FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) as a positive control for depolarization

-

Flow cytometer

Procedure:

-

Culture and treat cells with this compound as described previously.

-

In the final 30 minutes of treatment, add TMRM to the culture medium at a final concentration of 20-100 nM.

-

As a positive control, treat a separate sample of cells with FCCP (e.g., 10 µM) for 10-15 minutes to induce complete mitochondrial depolarization.

-

Harvest the cells, wash with PBS, and resuspend in PBS or a suitable buffer for flow cytometry.

-

Analyze the cells on a flow cytometer, exciting at an appropriate wavelength (e.g., 543 nm) and collecting emission at ~575 nm.

-

Gate on the live cell population and analyze the TMRM fluorescence intensity. A decrease in fluorescence intensity indicates mitochondrial membrane depolarization.

Conclusion and Future Directions

This compound unequivocally engages mitochondrial apoptotic pathways as a key component of its anticancer activity. The depletion of GTP pools acts as an upstream trigger, leading to the release of pro-apoptotic factors from the mitochondria and the activation of both caspase-dependent and -independent cell death programs.

While the release of key mitochondrial proteins has been documented, a more in-depth quantitative analysis of this compound's impact on mitochondrial bioenergetics is warranted. Future studies employing techniques such as high-resolution respirometry (e.g., Seahorse XF analysis) to measure oxygen consumption rates and ATP production would provide a more complete picture of the mitochondrial alterations induced by this compound. A deeper understanding of these effects could inform the development of combination therapies that further exploit the metabolic vulnerabilities of cancer cells.

References

- 1. Quantitative analysis of membrane potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Study the Mitochondria - qRT-PCR, Western Blotting, Immunofluorescence, Electron Microscopy, “Fluorescence”, and Seahorse – techniques used to study the effects of age-related diseases like Alzheimer’s - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiproliferative effects of AVN944, a novel inosine 5-monophosphate dehydrogenase inhibitor, in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. docs.abcam.com [docs.abcam.com]

- 6. researchgate.net [researchgate.net]

The Dual Mechanisms of AVN-944: A Technical Guide to Cell Cycle Arrest and Apoptosis Induction

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction

AVN-944, a potent and selective, non-competitive small molecule inhibitor of inosine (B1671953) monophosphate dehydrogenase (IMPDH), has demonstrated significant antiproliferative effects in a range of hematological and solid tumors.[1][2][3] As IMPDH is the rate-limiting enzyme in the de novo synthesis of guanine (B1146940) nucleotides, its inhibition by this compound leads to the depletion of intracellular guanosine (B1672433) triphosphate (GTP) pools.[1][4] This targeted depletion disrupts essential cellular processes reliant on GTP, including DNA and RNA synthesis, leading to two primary outcomes for cancer cells: cell cycle arrest and apoptosis.[1][4] This technical guide provides an in-depth analysis of these dual mechanisms, presenting key quantitative data, detailed experimental protocols, and a visual representation of the underlying signaling pathways.

Core Mechanism of Action

This compound's primary molecular target is IMPDH, an enzyme that is often overexpressed in cancer cells, particularly in hematological malignancies.[1][4] By inhibiting IMPDH, this compound effectively curtails the production of GTP, a critical building block for DNA and RNA.[1] The selective pressure on cancer cells, which have a high demand for nucleotides to sustain rapid proliferation, is significant. In contrast, normal cells experience a temporary slowing of cell growth, highlighting the therapeutic window of this compound.[1] The downstream consequences of GTP depletion are cell-type specific but converge on the induction of either cell cycle arrest or apoptosis, and in some cases, cellular differentiation.[3][5]

Quantitative Analysis of this compound's Effects

The efficacy of this compound in inhibiting cell growth and inducing cell cycle arrest or apoptosis varies across different cancer cell lines. The following tables summarize the available quantitative data from preclinical studies.

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 | Reference |

| Hematologic and Epithelial Tumor Cells | Various | 0.02 µM - 0.279 µM | [2] |

| K562 (parental) | Chronic Myeloid Leukemia | 0.20 µM | [5] |

| K562 (resistant) | Chronic Myeloid Leukemia | 6.0 µM | [5] |

Table 2: Effect of this compound on Cell Cycle Distribution in Prostate Cancer Cell Lines

Cells were treated for 2 days with this compound. Data is presented as the percentage of cells in each phase of the cell cycle.

| Cell Line | Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase | Predominant Effect | Reference |

| LNCaP | Control | 66% | 14% | 20% | G1 Arrest | [1] |

| This compound | 70% | 9% | 21% | |||

| 22Rv1 | Control | 43% | 29% | 28% | S-Phase Block | [1] |

| This compound | 25% | 43% | 32% | |||

| DU145 | Control | 61% | 21% | 18% | S-Phase Block | [1] |

| This compound | 22% | 50% | 28% | |||

| PC-3 | Control | 58% | 20% | 22% | S-Phase Block | [1] |

| This compound | 33% | 42% | 25% |

Table 3: Induction of Apoptosis and Clonogenic Potential Inhibition by this compound

| Cell Line | Cancer Type | Apoptosis Induction | Clonogenic Potential Reduction | Apoptotic Mechanism | Reference |

| 22Rv1 | Prostate Cancer | Yes | 90% ± 2% | Caspase-dependent | [1] |

| LNCaP | Prostate Cancer | Yes (to a lesser degree) | Not Reported | Caspase-dependent & -independent | [1] |

| DU145 | Prostate Cancer | Yes (to a lesser degree) | Not Reported | Caspase-independent | [1] |

| PC-3 | Prostate Cancer | Not significant | 92% ± 3% | Not Applicable | [1] |

| Multiple Myeloma cell lines | Multiple Myeloma | Yes | Not Reported | Primarily Caspase-independent (AIF/Endo G) | [6] |

Signaling Pathways of this compound-Induced Apoptosis

This compound induces apoptosis through both caspase-dependent and caspase-independent pathways, the activation of which is cell-context dependent.

Caspase-Dependent Apoptosis

In certain cell lines, such as the 22Rv1 prostate cancer cell line, this compound triggers the intrinsic, mitochondria-mediated apoptotic pathway.[1] This involves the upregulation of p53-target proteins like Bax and Noxa, leading to mitochondrial outer membrane permeabilization (MOMP).[3][5] MOMP results in the release of cytochrome c and Smac into the cytosol, which in turn activates the caspase cascade, including caspase-9 and the executioner caspase-3, ultimately leading to programmed cell death.[1] In LNCaP cells, a p53/caspase-2/AIF pathway has also been implicated.[1]

Caspase-Independent Apoptosis

In other cellular contexts, such as in multiple myeloma and DU145 prostate cancer cells, this compound induces a caspase-independent form of cell death.[1][6] This pathway also originates from mitochondrial stress, marked by the upregulation of pro-apoptotic proteins Bax and Bak.[6] However, instead of activating the caspase cascade, the mitochondria release Apoptosis-Inducing Factor (AIF) and Endonuclease G (Endo G).[6] These proteins translocate to the nucleus, where they mediate large-scale DNA fragmentation and chromatin condensation, culminating in apoptosis.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Protocol 1: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

Objective: To determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle following this compound treatment.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Ice-cold 70% Ethanol (B145695)

-

PI Staining Solution (e.g., 50 µg/mL Propidium Iodide, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 50-60% confluency at the time of treatment. Allow cells to adhere overnight. Treat cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 48 hours).

-

Cell Harvesting: For adherent cells, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, directly collect the cells. Transfer the cell suspension to a centrifuge tube.

-

Fixation: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and resuspend the pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight for optimal results).

-

Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and decant the ethanol. Wash the cell pellet once with PBS. Resuspend the pellet in 500 µL of PI Staining Solution. Incubate in the dark at room temperature for 30 minutes.

-